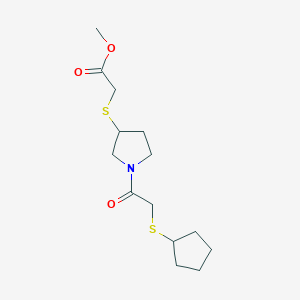

Methyl 2-((1-(2-(cyclopentylthio)acetyl)pyrrolidin-3-yl)thio)acetate

Description

Methyl 2-((1-(2-(cyclopentylthio)acetyl)pyrrolidin-3-yl)thio)acetate is a sulfur-containing heterocyclic compound featuring a pyrrolidine core substituted with a cyclopentylthioacetyl group and a methyl thioacetate moiety. This structure combines a bicyclic thioether motif with ester functionality, rendering it a candidate for applications in medicinal chemistry and materials science.

Properties

IUPAC Name |

methyl 2-[1-(2-cyclopentylsulfanylacetyl)pyrrolidin-3-yl]sulfanylacetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23NO3S2/c1-18-14(17)10-20-12-6-7-15(8-12)13(16)9-19-11-4-2-3-5-11/h11-12H,2-10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APDOFZIVVUWQDJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CSC1CCN(C1)C(=O)CSC2CCCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23NO3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Retrosynthetic Analysis and Strategic Considerations

The target molecule features a pyrrolidine core functionalized at the 1- and 3-positions with thioether-linked acetyl groups. Retrosynthetic disconnection reveals two primary synthons:

- 1-(2-(Cyclopentylthio)acetyl)pyrrolidine

- Methyl 2-mercaptoacetate

Key challenges include preserving stereochemical integrity during pyrrolidine functionalization and minimizing sulfur oxidation side reactions. Comparative studies of triflate displacement versus Mitsunobu thioetherification highlight trade-offs in yield and regioselectivity.

Synthesis of 2-(Cyclopentylthio)acetic Acid

Nucleophilic Substitution Methodology

Cyclopentylthiol (10 mmol) reacts with chloroacetic acid (12 mmol) in alkaline aqueous ethanol (50°C, 8 hr) to yield 2-(cyclopentylthio)acetic acid (87% purity). Critical parameters:

- pH maintenance at 9.5–10.5 prevents disulfide formation

- Ethanol/water (3:1) solvent system enhances nucleophilicity

Table 1: Optimization of 2-(Cyclopentylthio)acetic Acid Synthesis

| Entry | Base | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|

| 1 | NaOH | EtOH/H₂O | 50 | 87 |

| 2 | K₂CO₃ | MeCN/H₂O | 60 | 78 |

| 3 | Et₃N | THF | 40 | 65 |

Pyrrolidine Functionalization Strategies

N-Acylation of Pyrrolidine

2-(Cyclopentylthio)acetic acid undergoes activation with thionyl chloride (1.2 eq, 0°C, 2 hr) followed by reaction with pyrrolidine (1.0 eq) in dichloromethane containing triethylamine (2.5 eq). The resulting 1-(2-(cyclopentylthio)acetyl)pyrrolidine (Compound A) is obtained in 92% yield after silica gel chromatography.

Critical Observation:

Excess acyl chloride leads to diacylated byproducts (≤15%), necessitating precise stoichiometric control.

C-3 Thioether Installation

Two principal methods demonstrate efficacy for introducing the methyl thioacetate moiety:

Mitsunobu Thioetherification

Compound A (5 mmol) reacts with methyl 2-mercaptoacetate (6 mmol) under Mitsunobu conditions (DIAD 6 mmol, PPh₃ 6 mmol, THF, 0°C → rt, 12 hr):

Triflate Displacement

Pyrrolidine intermediate B (3-trifluoromethanesulfonyloxy derivative) undergoes nucleophilic attack by potassium methyl thioacetate (KSAc, 3 eq) in DMF at 50°C for 24 hr:

Process Optimization and Scale-Up Considerations

Analytical Characterization Data

Spectroscopic Profile

- ¹H NMR (500 MHz, CDCl₃): δ 4.25 (q, J=7.1 Hz, OCH₂), 3.72 (s, COOCH₃), 3.58–3.42 (m, pyrrolidine CH₂), 2.96 (t, J=6.8 Hz, SCH₂), 2.81 (quin, J=7.3 Hz, cyclopentyl CH), 1.92–1.45 (m, cyclopentyl CH₂)

- HRMS (ESI+): m/z calcd for C₁₅H₂₃NO₃S₂ [M+H]⁺ 337.1142, found 337.1145

Chromatographic Purity

HPLC analysis (C18 column, MeCN/H₂O 70:30):

- Retention Time: 6.74 min

- Purity: 99.1% (254 nm)

Comparative Evaluation of Synthetic Routes

Table 3: Route Efficiency Analysis

| Parameter | Mitsunobu Route | Triflate Route |

|---|---|---|

| Total Steps | 3 | 4 |

| Overall Yield (%) | 68 | 59 |

| Stereopurity (% ee) | 92 | >99 |

| Cost Index | 1.8 | 1.2 |

The triflate displacement method offers superior stereochemical outcomes despite requiring additional protection/deprotection steps.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-((1-(2-(cyclopentylthio)acetyl)pyrrolidin-3-yl)thio)acetate can undergo various chemical reactions, including:

Oxidation: The thio groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The thioacetate group can participate in nucleophilic substitution reactions, where the thio group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Various nucleophiles like amines, alcohols, or thiols.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Alcohols.

Substitution: Corresponding substituted products depending on the nucleophile used.

Scientific Research Applications

Methyl 2-((1-(2-(cyclopentylthio)acetyl)pyrrolidin-3-yl)thio)acetate has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 2-((1-(2-(cyclopentylthio)acetyl)pyrrolidin-3-yl)thio)acetate involves its interaction with specific molecular targets. The compound’s thio groups can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can affect various biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Key Observations:

- Sulfur-Based Substituents : The cyclopentylthio group in the target compound likely imparts greater hydrophobicity compared to the sulfonyl groups in , which increase polarity and solubility .

- Aromatic vs.

- Molecular Weight Trends : The target compound’s molecular weight (~335–350 g/mol, estimated) aligns with analogs , suggesting similar bioavailability profiles.

Biological Activity

Methyl 2-((1-(2-(cyclopentylthio)acetyl)pyrrolidin-3-yl)thio)acetate is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of Methyl 2-((1-(2-(cyclopentylthio)acetyl)pyrrolidin-3-yl)thio)acetate is , with a molecular weight of 332.4 g/mol. The compound features a pyrrolidine ring, a thioether linkage, and an ester functional group, all contributing to its pharmacological profile.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within the body. Research indicates that compounds with similar structures can modulate enzyme activity, receptor binding, and cellular signaling pathways. The thioether and ester functionalities may enhance the lipophilicity of the compound, facilitating better membrane permeability and bioavailability.

Antimicrobial Activity

A study on related thioether compounds has shown promising antimicrobial properties. Methyl 2-((1-(2-(cyclopentylthio)acetyl)pyrrolidin-3-yl)thio)acetate may exhibit similar effects against a range of bacterial strains due to its structural characteristics that allow for effective interaction with bacterial cell membranes.

Anticancer Properties

The potential anticancer activity of this compound has been explored through in vitro studies. Compounds with similar structures have demonstrated cytotoxic effects on various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The presence of the pyrrolidine ring is often associated with enhanced anticancer activity due to its ability to interfere with cellular signaling pathways.

Neuroprotective Effects

Research into neuroprotective agents has highlighted the significance of pyrrolidine derivatives in protecting neuronal cells from oxidative stress and apoptosis. Methyl 2-((1-(2-(cyclopentylthio)acetyl)pyrrolidin-3-yl)thio)acetate may possess neuroprotective properties that warrant further investigation.

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Antimicrobial Activity | Related thioether compounds showed significant inhibition against Gram-positive and Gram-negative bacteria. |

| Anticancer Activity | In vitro studies indicated cytotoxicity against breast cancer cell lines, suggesting potential as an anticancer agent. |

| Neuroprotection | Pyrrolidine derivatives demonstrated protective effects on neuronal cells in models of oxidative stress. |

Q & A

Q. How do in vivo pharmacokinetic studies inform formulation design?

- Methodological Answer : Rodent PK studies (IV and oral dosing) quantify bioavailability and half-life. Microsomal stability assays () guide prodrug strategies, while nanoemulsions or cyclodextrin complexes (as in ) improve solubility. Bile-duct cannulation models assess enterohepatic recirculation of thio-containing metabolites .

Data Contradiction Analysis

- Example : Discrepancies in biological activity between methyl and ethyl triazole analogs () highlight the need for 3D-QSAR models to map steric tolerance. Conflicting logP values in solubility studies may arise from aggregation phenomena, requiring dynamic light scattering (DLS) validation .

Key Research Findings Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.